BenchChemオンラインストアへようこそ!

3-Oxo-2-phenyl-2,3-dihydro-4-pyridazinecarboxylic acid

ADME profiling Drug-likeness prediction Lead optimization

Secure the correct regioisomer for your AHR-targeted immuno-oncology programs. As disclosed in Bayer patent US11591311B2, this 2‑phenyl‑substituted 3‑oxo‑2,3‑dihydro‑4‑pyridazinecarboxylic acid is the mandatory carboxylic acid intermediate for synthesizing 3‑oxo‑6‑heteroaryl‑2‑phenyl‑2,3‑dihydropyridazine‑4‑carboxamides. The 6‑phenyl isomer (CAS 87769‑67‑3) cannot replace it: the 2‑phenyl pattern imparts a distinct XLogP of 1.3 (Δ 0.54 log units) and enables late‑stage diversification at the free 6‑position. With a TPSA of 70 Ų and full compliance with Lipinski and Veber filters, this building block is ready for diversity‑oriented screening libraries, antimicrobial SAR exploration, and metal‑coordination studies. Specify CAS 83297‑18‑1 to preserve synthetic pathway compatibility and SAR reproducibility.

Molecular Formula C11H8N2O3
Molecular Weight 216.19 g/mol
CAS No. 83297-18-1
Cat. No. B3156647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxo-2-phenyl-2,3-dihydro-4-pyridazinecarboxylic acid
CAS83297-18-1
Molecular FormulaC11H8N2O3
Molecular Weight216.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=O)C(=CC=N2)C(=O)O
InChIInChI=1S/C11H8N2O3/c14-10-9(11(15)16)6-7-12-13(10)8-4-2-1-3-5-8/h1-7H,(H,15,16)
InChIKeyHAQOANBWWIMXBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxo-2-phenyl-2,3-dihydro-4-pyridazinecarboxylic acid (CAS 83297-18-1): Core Scaffold Identity and Physicochemical Profile for Procurement Evaluation


3-Oxo-2-phenyl-2,3-dihydro-4-pyridazinecarboxylic acid (CAS 83297-18-1) is a heterocyclic carboxylic acid belonging to the pyridazin-3(2H)-one family, characterized by a 2-phenyl substituent and a 4-carboxylic acid functional group on the pyridazine ring (molecular formula C₁₁H₈N₂O₃, molecular weight 216.19 g·mol⁻¹) [1]. The compound possesses a computed XLogP of 1.3 and a topological polar surface area (TPSA) of 70 Ų, parameters that position it within a favorable range for membrane permeability considerations in early-stage drug discovery [1]. Its closest positional isomer—3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylic acid (CAS 87769-67-3)—presents a markedly lower computed LogP of 0.76, indicating that the 2-phenyl substitution pattern imparts measurably distinct lipophilicity compared to the 6-phenyl congener .

Why 2-Phenyl vs. 6-Phenyl Regioisomer Interchange Introduces Uncontrolled Physicochemical Risk in Pyridazinone Carboxylic Acid Procurement


The pyridazin-3(2H)-one-4-carboxylic acid scaffold permits multiple regioisomeric configurations that, despite identical molecular formula and molecular weight, yield divergent physicochemical and biological profiles. Comparative computed data demonstrate that 3-oxo-2-phenyl-2,3-dihydro-4-pyridazinecarboxylic acid (XLogP 1.3) differs from its 6-phenyl positional isomer (LogP 0.76) by approximately 0.54 log units [1]. This magnitude of lipophilicity divergence can alter membrane permeability, protein binding, and pharmacokinetic behavior [2]. Furthermore, the position of the phenyl ring dictates the electronic environment of the carboxylic acid moiety and the available vectors for subsequent derivatization—the 2-phenyl substitution pattern enables distinct reactivity pathways for carboxamide coupling that are not accessible with the 6-phenyl isomer [3]. Simply substituting one regioisomer for the other in a synthesis or assay workflow therefore introduces uncontrolled variables that may invalidate structure–activity relationship (SAR) interpretations and compromise reproducibility.

Quantitative Differentiation Evidence for 3-Oxo-2-phenyl-2,3-dihydro-4-pyridazinecarboxylic acid (CAS 83297-18-1) Against Closest Analogs


Lipophilicity Divergence: XLogP of Target Compound vs. 6-Phenyl Positional Isomer

The target compound exhibits a computed XLogP of 1.3 (PubChem), whereas its direct positional isomer 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylic acid (CAS 87769-67-3) has a reported LogP of 0.76 [1]. The ΔLogP of +0.54 for the 2-phenyl regioisomer indicates a measurably higher lipophilicity, which is expected to influence passive membrane permeability and non-specific protein binding in biological assays [2].

ADME profiling Drug-likeness prediction Lead optimization

Topological Polar Surface Area Benchmark Relative to Oral Bioavailability Thresholds

The target compound has a TPSA of 70 Ų, which falls within the established drug-likeness criterion of ≤140 Ų for oral bioavailability defined by Veber et al. [1]. This TPSA value, combined with an XLogP of 1.3, places the compound within the favorable central region of the commonly referenced 'drug-like' chemical space (TPSA < 140 Ų, 0 < LogP < 5). The compound possesses 1 hydrogen bond donor and 4 hydrogen bond acceptors, also compliant with Lipinski's Rule of Five [1]. While this evidence does not directly compare regioisomers, it provides procurement-relevant confirmation that the target compound's computed parameters are consistent with lead-like profiling expectations, whereas the 6-phenyl isomer's lower LogP may constrain its utility in certain permeability-dependent contexts .

Drug-likeness Oral bioavailability prediction Veber rules

Validated Intermediate Utility in Patent-Grade AHR Inhibitor Synthesis Pathway

The target compound's core scaffold—2-phenyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid—is explicitly claimed as the essential intermediate in Bayer's US Patent US11591311B2 (2023) for the synthesis of 3-oxo-6-heteroaryl-2-phenyl-2,3-dihydropyridazine-4-carboxamides, a class of aryl hydrocarbon receptor (AHR) inhibitors [1]. The patent teaches that the 4-carboxylic acid moiety is the critical functional handle for carboxamide coupling to install diverse heteroaryl groups at the 6-position, a derivatization vector that is uniquely enabled by the 2-phenyl substitution pattern. The 6-phenyl isomer (CAS 87769-67-3) cannot serve as a direct intermediate in this specific pathway because the 6-position is already occupied by the phenyl group, precluding the heteroaryl introduction required for AHR inhibitor pharmacophore generation .

Aryl hydrocarbon receptor (AHR) Immuno-oncology Chemical patent intermediate

Class-Level Antimicrobial Activity of Pyridazine-4-Carboxylic Acids Correlated with Nitrogen Heteroatom Position

A systematic study of diazinecarboxylic acids (J. Mol. Struct., 2021) demonstrated that pyridazine-4-carboxylic acid (4PD) exhibits antimicrobial activity against Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa, and Candida albicans in an MTT colorimetric assay, with biological properties directly dependent on the distribution of electron charge within the molecule [1]. The study established that the position of the carboxyl group relative to the nitrogen heteroatoms critically governs activity. While this study evaluated the unsubstituted parent pyridazine-4-carboxylic acid rather than the 2-phenyl derivative specifically, the structure–property relationships elucidated provide a mechanistic framework: the 2-phenyl substitution on the target compound alters the electron density distribution of the pyridazinone ring relative to the unsubstituted parent and relative to the 6-phenyl isomer, with predictable consequences for antimicrobial potency [1][2].

Antimicrobial screening Diazinecarboxylic acids Structure–activity relationships

Commercial Purity Benchmark: Vendor-Supplied 98% Purity vs. Isomer-Specific Quality Considerations

The target compound is commercially available from Leyan (Shanghai) at a certified purity of 98% (Product No. 1650703) and from AKSci (Product No. 1587FB) with full quality assurance documentation, including SDS and Certificate of Analysis (COA) upon request . Leyan provides multi-milligram quantities (1 mg to 50 mg) with transparent tiered pricing. The availability of documented, batch-backed quality assurance for this specific regioisomer reduces procurement risk compared to sourcing the less commonly catalogued 6-phenyl isomer, which has more limited documented vendor quality data . For researchers requiring the correct regioisomer for SAR or synthetic intermediate purposes, the verifiable purity specification is critical to avoiding assay confounding by positional impurities.

Chemical procurement Purity specification Vendor qualification

Synthetic Accessibility: N2-Phenyl vs. C6-Phenyl Regioisomer Through Distinct Cyclocondensation Routes

The synthesis of the target 2-phenyl regioisomer proceeds via condensation of phenylhydrazine with a suitable 1,4-dicarbonyl or keto-acid precursor, affording regioselective formation of the N2-phenylpyridazinone core [1]. In contrast, the 6-phenyl isomer (CAS 87769-67-3) requires a distinct synthetic approach involving pre-formed 6-phenylpyridazine intermediates or alternative cyclization strategies . This synthetic divergence means that laboratories maintaining phenylhydrazine-based cyclocondensation workflows will obtain the 2-phenyl regioisomer as the kinetically favored product, not the 6-phenyl isomer. For procurement purposes, this indicates that the target compound aligns with established synthetic routes documented in the patent literature for 2-arylpyridazinones [2].

Heterocyclic synthesis Cyclocondensation Regioselective synthesis

Validated Application Scenarios for 3-Oxo-2-phenyl-2,3-dihydro-4-pyridazinecarboxylic acid (CAS 83297-18-1) Based on Evidence


AHR Inhibitor Medicinal Chemistry: Key Intermediate for 6-Heteroaryl Carboxamide Diversification

As confirmed by Bayer's US Patent US11591311B2, the target compound serves as the essential carboxylic acid intermediate for generating libraries of 3-oxo-6-heteroaryl-2-phenyl-2,3-dihydropyridazine-4-carboxamides with AHR inhibitory activity [1]. The free 6-position of the pyridazinone ring permits late-stage installation of diverse heteroaryl groups via carboxamide coupling, a diversification strategy that is structurally impossible with the 6-phenyl isomer. Medicinal chemistry teams pursuing AHR-targeted immuno-oncology programs should procure this specific regioisomer to ensure synthetic pathway compatibility.

Lead-Like Screening Library Inclusion Based on Favorable Physicochemical Parameters

With a TPSA of 70 Ų (50% of the Veber threshold), XLogP of 1.3, molecular weight of 216.19, and full compliance with both Lipinski and Veber drug-likeness filters, this compound merits inclusion in diversity-oriented screening libraries for phenotypic or target-based assays [2]. The favorable TPSA value suggests adequate permeability potential, while the moderate lipophilicity balances solubility and membrane partitioning. Procurement for high-throughput screening (HTS) collection building is supported by the documented 98% purity available from commercial vendors .

Antimicrobial SAR Exploration: Pyridazine-4-Carboxylic Acid Scaffold Optimization

Class-level evidence from the J. Mol. Struct. (2021) diazinecarboxylic acid study demonstrates that pyridazine-4-carboxylic acids exhibit antimicrobial activity against clinically relevant Gram-positive and Gram-negative bacterial strains [3]. The 2-phenyl substitution of the target compound is predicted to modulate electron density distribution on the pyridazinone ring, potentially altering antimicrobial potency relative to the unsubstituted parent 4PD. This compound is suitable as a core scaffold for systematic antimicrobial SAR exploration, where comparison with the 6-phenyl regioisomer would provide valuable positional substitution insights.

Coordination Chemistry and Metal Complex Development

Pyridazine-4-carboxylic acids form structurally characterized coordination complexes with divalent transition metals (Zn(II), Mn(II), Cu(II), Ni(II), Co(II)), as demonstrated by comparative spectroscopic and thermal studies [4]. The 4-carboxylic acid moiety serves as a metal-binding handle, while the 2-phenyl substituent provides steric and electronic tuning of the coordination environment distinct from that of the 6-phenyl isomer. Researchers developing metal-based antimicrobial or catalytic systems should specifically procure the 2-phenyl regioisomer to access this defined coordination geometry.

Quote Request

Request a Quote for 3-Oxo-2-phenyl-2,3-dihydro-4-pyridazinecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.